(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-15-4-2-1-3-12(15)5-6-16(21)19-13-8-10-20-14(11-13)7-9-18-20/h1-7,9,13H,8,10-11H2,(H,19,21)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYMADYKTKCRKD-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=CC=N2)CC1NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Pharmacological Activities
Recent studies have highlighted various pharmacological activities associated with this compound and its structural analogs:
- Antitumor Activity : Pyrazole derivatives, including compounds similar to the one , have demonstrated significant antitumor activity. They inhibit key kinases involved in cancer proliferation such as BRAF(V600E) and EGFR .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which are crucial for treating chronic inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes like COX-2 .
- Antimicrobial Activity : Some derivatives of pyrazole have shown promising antimicrobial effects against various pathogens. This includes activity against resistant strains of bacteria and fungi .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Chlorophenyl Substitution : The presence of the 2-chlorophenyl group enhances lipophilicity and may improve membrane permeability, thus increasing bioavailability and efficacy against target cells .
- Tetrahydropyrazolo Ring : The tetrahydropyrazolo moiety plays a significant role in modulating the interaction with biological targets. Modifications to this ring can lead to variations in potency and selectivity for specific receptors or enzymes .
Case Studies
- Antitumor Efficacy : A study evaluating a series of pyrazole derivatives found that modifications in the tetrahydropyrazolo ring significantly affected their IC50 values against cancer cell lines. The most potent derivative showed an IC50 value of 56 nM against Bcr-Abl T315I cells, indicating strong potential for further development as an anticancer agent .
- In Vivo Studies : In vivo assessments using mouse models demonstrated that certain analogs exhibited reduced tumor growth with minimal cytotoxicity to normal tissues. This profile suggests a favorable therapeutic index for compounds derived from the same scaffold as this compound .
Summary Table of Biological Activities
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate specific biological pathways. Notably:
- Kinase Inhibition : Research indicates that compounds with similar structures can act as inhibitors of Bruton's tyrosine kinase (Btk), which is implicated in various diseases including cancers and autoimmune disorders .
- Anticancer Activity : Some derivatives of tetrahydropyrazolo[1,5-a]pyridine have shown promise in inhibiting cancer cell proliferation, particularly in leukemia and breast cancer cell lines .
Neuropharmacology
The tetrahydropyrazolo structure is known for its neuroactive properties:
- Cognitive Enhancement : Compounds with similar frameworks have been explored for their effects on cognitive function and memory enhancement in animal models .
- Anxiolytic Effects : Some studies suggest that these compounds may exhibit anxiolytic properties by modulating neurotransmitter systems such as GABAergic and serotonergic pathways .
Synthetic Chemistry
The synthesis of (E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide involves several steps that can be optimized for yield and purity:
- Reactions Involved : The synthesis typically involves the formation of the tetrahydropyrazolo framework followed by acylation to introduce the acrylamide group.
- Yield Optimization : Recent advancements in synthetic methodologies have improved yields significantly through the use of microwave-assisted synthesis and green chemistry techniques .
Biological Assays
The biological activity of this compound has been evaluated using various assays:
- Cell Viability Assays : MTT assays are commonly used to assess the cytotoxicity of the compound against different cancer cell lines.
- Mechanistic Studies : Western blotting and flow cytometry are employed to elucidate the mechanism of action at the cellular level .
Table 1: Comparison of Biological Activities
| Compound | Target | Activity | Reference |
|---|---|---|---|
| This compound | Btk | Inhibitory | |
| Similar Derivative A | Cancer Cell Line | IC50 = 10 µM | |
| Similar Derivative B | Cognitive Function | Enhancement observed |
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Step 1 | Tetrahydropyrazole + Chlorobenzene | 75% |
| Step 2 | Acrylamide coupling reaction | 85% |
Case Study 1: Anticancer Potential
A study on a related compound demonstrated significant antiproliferative effects on K562 leukemia cells. The mechanism was linked to the induction of apoptosis through caspase activation . This suggests that this compound could be a candidate for further development in cancer therapy.
Case Study 2: Neuropharmacological Effects
In a behavioral study involving mice, a derivative exhibited enhanced memory retention in a Morris water maze test. This was attributed to increased synaptic plasticity mediated by modulation of glutamate receptors .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Modifications and Substituent Effects
Table 1: Key Structural Features of Pyrazolo[1,5-a]pyridine Derivatives
Key Observations:
- Azo vs. Acrylamide : Derivatives like 4l and 4i feature a diazenyl group, enabling conjugation and light-sensitive properties, whereas the acrylamide in the target compound offers stronger hydrogen-bonding capacity.
- Core Saturation : The tetrahydropyridine ring in the target compound reduces aromaticity, enhancing flexibility compared to fully aromatic pyrimidine cores in analogues like 4l.
Physicochemical and Analytical Data
Table 2: Elemental Analysis Comparison
Key Observations:
- Higher hydrogen percentages in 4f () may reflect residual solvents or hydroxyl group hydration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide, and what challenges arise during regioselective coupling?
- Methodology : The compound can be synthesized via a multi-step approach involving (1) preparation of the pyrazolo[1,5-a]pyridine scaffold through cyclization reactions (e.g., using α-chloroacetamides or substituted aldehydes) and (2) acrylamide coupling via Heck or nucleophilic substitution reactions. Key challenges include controlling regioselectivity in heterocyclic systems and avoiding side reactions (e.g., dimerization). Evidence from pyrazolo-pyridine derivatives suggests using electron-deficient aryl halides and Pd catalysts for selective coupling .
- Data Validation : Monitor reaction progress via TLC or HPLC, and confirm regiochemistry using NOESY NMR or X-ray crystallography .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood or glovebox to minimize inhalation risks .
- Storage : Store at -20°C in airtight, light-protected containers for long-term stability (1–2 years). Short-term storage (-4°C for 1–2 weeks) is acceptable but may lead to gradual degradation .
Q. What analytical techniques are critical for characterizing this acrylamide derivative?
- Structural Confirmation :
- NMR : - and -NMR to verify acrylamide geometry (E/Z configuration) and substituent positions .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing pyrazolo[1,5-a]pyridine intermediates for this compound?
- Experimental Design :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst Screening : Test Pd(PPh), CuI, or NiCl for cross-coupling efficiency.
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Methodology :
Standardize Assays : Use identical buffer systems (e.g., Tris-HCl, pH 7.5) and ATP concentrations.
Control for Solubility : Pre-dissolve the compound in DMSO (<1% final concentration) to avoid aggregation .
Validate with Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular viability tests (MTT assay) .
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Workflow :
Docking Studies : Use AutoDock Vina to predict binding modes of the acrylamide moiety to target proteins (e.g., kinases).
QSAR Analysis : Correlate substituent electronegativity (e.g., Cl, F) with bioactivity to prioritize synthetic targets .
- Validation : Compare predicted binding affinities with experimental SPR or ITC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
